butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate
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Overview
Description
Butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a diethylamino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate typically involves multiple steps. The key steps include the formation of the thiazolidinone ring, the introduction of the benzylidene group, and the attachment of the diethylamino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and benzylidene-containing molecules. Examples include:
- Butyl 4-({6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoate
- Ethyl 4-({6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoate
Uniqueness
The uniqueness of butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H31N3O3S2 |
---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
butyl 4-[[(5E)-5-[[4-(diethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylamino]benzoate |
InChI |
InChI=1S/C26H31N3O3S2/c1-4-7-16-32-25(31)20-10-12-21(13-11-20)27-18-29-24(30)23(34-26(29)33)17-19-8-14-22(15-9-19)28(5-2)6-3/h8-15,17,27H,4-7,16,18H2,1-3H3/b23-17+ |
InChI Key |
YOQJZKLPUWESRR-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)N(CC)CC)/SC2=S |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)N(CC)CC)SC2=S |
Origin of Product |
United States |
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